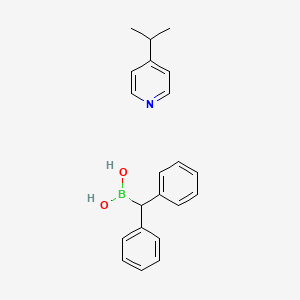
(R)-Benzylphenobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzylphenobarbital is a chiral derivative of phenobarbital, a well-known barbiturate used primarily for its sedative and anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzylphenobarbital typically involves the chiral resolution of racemic benzylphenobarbital or the asymmetric synthesis using chiral catalysts. One common method includes the alkylation of phenobarbital with benzyl halides under basic conditions, followed by chiral resolution using chiral acids or chromatography techniques.
Industrial Production Methods
Industrial production of ®-benzylphenobarbital often employs large-scale chiral resolution techniques or asymmetric synthesis using chiral ligands and catalysts. These methods ensure high enantiomeric purity and yield, which are crucial for its pharmacological applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-Benzylphenobarbital undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-benzylphenobarbital, such as hydroxylated, reduced, or substituted analogs, which can have different pharmacological properties.
Applications De Recherche Scientifique
®-Benzylphenobarbital has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use as an anticonvulsant and sedative with fewer side effects compared to racemic phenobarbital.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of ®-benzylphenobarbital involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it exerts its sedative and anticonvulsant effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neuronal membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: The parent compound, used widely as an anticonvulsant and sedative.
Secobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Uniqueness
®-Benzylphenobarbital is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture or other barbiturates. Its enantiomeric purity can lead to more targeted therapeutic effects with potentially fewer side effects.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(5R)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m1/s1 |
Clé InChI |
DZVQJRKACDFACI-LJQANCHMSA-N |
SMILES isomérique |
CC[C@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
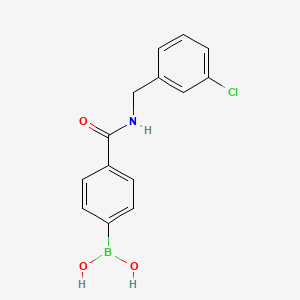
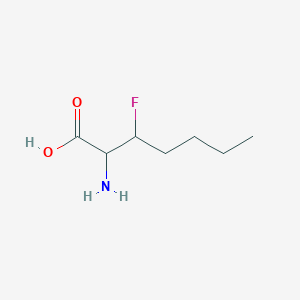
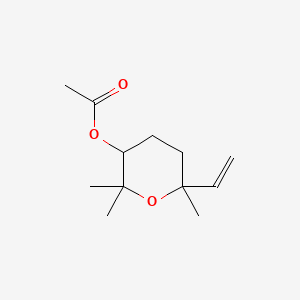
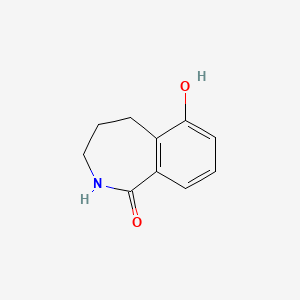
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
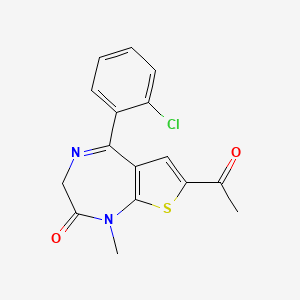

![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)

